molecular formula C17H9N3OS B13944682 6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile

6-(2-Benzothiazolyl)-1,4-dihydro-4-oxo-3-quinolinecarbonitrile

Cat. No.: B13944682
M. Wt: 303.3 g/mol
InChI Key: DECCFZFJQWUNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a quinoline ring fused with a benzothiazole moiety, along with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzothiazole with a suitable quinoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the identity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole or quinoline rings are modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Quinolinecarbonitrile, 7-(2-benzothiazolyl)-1,4-dihydro-6-hydroxy-4-oxo-: This compound has a similar structure but differs in the position and nature of functional groups.

    2-Aminobenzothiazole derivatives: These compounds share the benzothiazole moiety and exhibit similar chemical reactivity.

Uniqueness

3-Quinolinecarbonitrile, 6-(2-benzothiazolyl)-1,4-dihydro-4-oxo- is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H9N3OS

Molecular Weight

303.3 g/mol

IUPAC Name

6-(1,3-benzothiazol-2-yl)-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C17H9N3OS/c18-8-11-9-19-13-6-5-10(7-12(13)16(11)21)17-20-14-3-1-2-4-15(14)22-17/h1-7,9H,(H,19,21)

InChI Key

DECCFZFJQWUNKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C3)NC=C(C4=O)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.